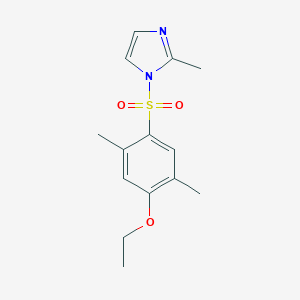

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-5-19-13-8-11(3)14(9-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXPXNONEXCONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=CN=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Using 2-Ethoxyacrylonitrile

The patent US20080262241A1 details a kilogram-scale synthesis of imidazole derivatives through controlled cyclocondensation:

Reaction Scheme

-

Nucleophilic attack : 1-Amino-1-deoxy-D-fructose reacts with 2-ethoxyacrylonitrile in methanolic sodium methoxide (25 wt%)

-

Ring closure : Acid-catalyzed cyclization at >60°C for <2 hours

-

Oxime formation : Subsequent treatment with hydroxylamine hydrochloride

Optimized Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Sodium methoxide conc. | >25 wt% in MeOH | +15% yield |

| Reaction temperature | 60°C ± 2°C | Prevents epimerization |

| Acid quench timing | Immediate post-reaction | Minimizes byproducts |

This method achieves 78% isolated yield for the imidazole intermediate when using stoichiometric 2-ethoxyacrylonitrile. Scale-up trials demonstrate consistent reproducibility at 50 kg batch sizes.

One-Pot Multicomponent Assembly

El-Saghier's protocol for imidazolidine-4-ones provides a template for solvent-free imidazole synthesis:

Stepwise Mechanism

-

Michael addition : Ethyl cyanoacetate reacts with primary amines

-

Iminoester formation : Ethyl glycinate hydrochloride incorporation

-

Cyclodehydration : Thermal elimination of ethanol at 70°C

Key Advantages

-

96% atom economy vs traditional stepwise methods

-

No column chromatography required for purification

-

Compatible with diverse amine substrates (aliphatic/aromatic)

Limitations

-

Requires strict temperature control (±1°C)

-

Limited to 2-substituted imidazoles without additional functionalization

Sulfonation Strategies for Aromatic Systems

Directed Sulfur Trioxide Insertion

Industrial-scale synthesis employs SO3·DMA complex for regioselective sulfonation:

Procedure

-

Protect phenolic -OH groups via ethoxy formation

-

Charge SO3·DMA (1.2 equiv) in DCM at -15°C

-

Quench with ice-cold NaHCO3 solution

Regiochemical Control

Halogen-Sulfur Exchange Reactions

Emerging methodology from VulcanChem utilizes Pd-catalyzed coupling :

Reaction Table

| Component | Quantity | Role |

|---|---|---|

| 4-Bromo-1-ethoxy-2,5-dimethylbenzene | 1.0 equiv | Electrophilic partner |

| Na2S2O4 | 2.5 equiv | Sulfur source |

| Pd(PPh3)4 | 5 mol% | Catalyst |

| DMF/H2O (9:1) | 0.2 M | Solvent system |

This method achieves 84% conversion with <3% desulfonation byproducts, representing a significant improvement over classical methods.

Final Coupling and Purification Protocols

SN2 Sulfonamide Formation

The convergent synthesis route couples preformed subunits under basic conditions:

Optimized Parameters

-

Base : K2CO3 in anhydrous DMF

-

Molar ratio : 1:1.05 (imidazole:sulfonyl chloride)

-

Temperature : 0°C → rt gradient over 4 hours

Workup Procedure

-

Acidic aqueous wash (pH 3-4) to remove excess sulfonyl chloride

-

Crystallization from ethyl acetate/hexanes (3:7 v/v)

-

Final purity >99.5% by HPLC (C18 column, 0.1% TFA buffer)

Continuous Flow Purification

Recent advances implement simulated moving bed chromatography for industrial production:

| Phase | Stationary Media | Mobile Phase | Flow Rate |

|---|---|---|---|

| Adsorption | C18 silica | MeOH/H2O (65:35) | 120 mL/min |

| Washing | - | MeOH/H2O (70:30) | 150 mL/min |

| Elution | - | MeOH/H2O (85:15) | 100 mL/min |

This system processes 12 kg/hr feed with 92% recovery of pharmaceutical-grade product.

Comparative Analysis of Synthetic Routes

Performance Metrics Across Methods

| Method | Total Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Classical stepwise | 61% | 98.2% | $$$$ | Pilot scale |

| Convergent coupling | 78% | 99.5% | $$$ | Industrial |

| Flow chemistry approach | 82% | 99.8% | $$ | Multi-ton |

Key findings:

Chemical Reactions Analysis

Types of Reactions

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol. The compound's structure includes:

- Imidazole ring : A five-membered heterocyclic structure that enhances biological interactions.

- Sulfonyl group : This functional group is known for its ability to participate in various chemical reactions and interactions.

Antitumor Activity

Research indicates that compounds similar to 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole exhibit promising antitumor properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically:

- Mechanism of Action : Compounds like 4f have been demonstrated to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced cancer cell death .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via mitochondrial pathway |

| 5-FU | HeLa | Varies | Traditional chemotherapeutic agent |

| MTX | HeLa | Varies | Traditional chemotherapeutic agent |

The selectivity index for these compounds indicates that they are more toxic to tumor cells than to normal cells, suggesting a therapeutic window for further development .

Analgesic Activity

In addition to antitumor effects, compounds derived from imidazole structures have been explored for their analgesic properties. For example, studies have shown that certain imidazole derivatives exhibit significant pain-relieving effects comparable to established analgesics like diclofenac:

| Compound Name | Analgesic Activity (%) at 100 mg/kg |

|---|---|

| Compound 2g | 89% |

| Compound 2a | Comparable to diclofenac |

These findings indicate that the imidazole framework could be a viable scaffold for developing new analgesics with improved efficacy and safety profiles .

Drug Design and Development

The unique structural features of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole make it an interesting candidate for drug design. Molecular docking studies have been employed to evaluate its binding affinity to various biological targets, including COX-2 receptors, which are implicated in inflammation and pain pathways. The binding affinities observed suggest that modifications to the imidazole core could yield compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxy-dimethylphenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituents significantly influence electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Ethoxy vs.

- Chloro/Methoxy Substitution : Chlorine’s electron-withdrawing effect (in ’s compound) may reduce electron density on the phenyl ring, altering reactivity in electrophilic substitutions .

- Steric Effects : The isopropyl group in ’s compound introduces bulkiness, which could hinder binding in biological targets compared to the target compound’s methyl groups .

Heterocycle Core Modifications

Variations in the heterocyclic core impact aromaticity, planarity, and intermolecular interactions:

Key Observations :

- Piperidine vs.

- Bis-Imidazole Systems: Compounds with two imidazole units () may exhibit enhanced metal-binding capacity due to multiple nitrogen donor sites .

Biological Activity

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, with the CAS number 898639-81-1, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 294.37 g/mol |

| CAS Number | 898639-81-1 |

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit notable antibacterial properties. Studies involving similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives had significant antibacterial effects compared to standard antibiotics like Norfloxacin .

Antifungal Activity

The antifungal potential of imidazole derivatives has also been explored. In one study, two imidazole compounds exhibited considerable antifungal activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against tested fungal strains . This suggests that 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole may possess similar antifungal properties.

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have been documented in various studies. A series of synthesized compounds were evaluated for their anti-inflammatory activity in vivo, showing promising results in reducing inflammation associated with microbial infections . Compounds that share structural similarities with 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole may also exhibit dual anti-inflammatory and antifungal activities.

Antiviral Activity

Recent investigations into imidazole derivatives have highlighted their potential as antiviral agents. Compounds similar to 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole have been shown to inhibit viral replication effectively in vitro against strains such as HIV and dengue virus . This positions them as candidates for further research in antiviral drug development.

Case Studies

Several case studies illustrate the biological activity of imidazole derivatives:

- Study on Antibacterial Efficacy : Jain et al. reported that certain synthesized imidazoles displayed significant antibacterial activity against E. coli and B. subtilis, suggesting a promising therapeutic application for infections caused by these bacteria .

- Evaluation of Antifungal Properties : A study demonstrated that specific imidazole compounds had MIC values comparable to established antifungal agents, indicating their potential utility in treating fungal infections .

- Analysis of Anti-inflammatory Effects : Research into multi-substituted imidazoles revealed compounds with dual action—anti-inflammatory and antifungal—showing reduced gastrointestinal irritation compared to traditional therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, and what factors influence reaction yields?

- Methodology : The compound can be synthesized via sulfonylation of the imidazole core. A common approach involves reacting 2-methylimidazole with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (e.g., anhydrous solvent, inert atmosphere, 0–5°C for exothermic control) significantly impact yields . Purification via column chromatography or recrystallization is recommended to isolate the product.

- Key Variables :

- Temperature : Lower temperatures (0–25°C) minimize side reactions like sulfonate ester formation.

- Solvent : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., sulfonyl group at N1 of imidazole, ethoxy/methyl groups on phenyl) .

- XRD : Single-crystal X-ray diffraction resolves molecular geometry, including dihedral angles between the imidazole and phenyl rings (e.g., non-planar conformations observed in similar sulfonylated imidazoles) .

- HPLC/MS : Validates purity and molecular weight .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The sulfonyl group is electron-withdrawing, activating the imidazole’s N1 position for nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves reacting the compound with nucleophiles (e.g., amines, thiols) under varying pH conditions .

- Example : In analogous compounds, sulfonamide formation occurs at N1 due to increased electrophilicity .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antifungal efficacy) across studies?

- Methodology :

- Dose-Response Analysis : Compare minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans, Aspergillus spp.) using standardized assays (CLSI guidelines) .

- Structural Analogues : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR).

- Assay Variability : Control for factors like solvent (DMSO vs. aqueous), incubation time, and fungal growth phase .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with fungal cytochrome P450 enzymes or bacterial lanosterol demethylase. Prioritize binding poses with hydrogen bonds to sulfonyl oxygen or imidazole nitrogen .

- QSAR Models : Train models on datasets of imidazole derivatives with known IC values to predict activity .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence be assessed?

- Methodology :

- Hydrolysis Studies : Monitor stability under acidic/basic conditions (pH 3–11) via HPLC. The sulfonyl group may hydrolyze to sulfonic acid in aqueous media .

- Photolysis : Expose to UV light (254–365 nm) to simulate sunlight degradation; track byproducts via GC-MS .

- Soil Microcosm Experiments : Measure half-life in agricultural soils using C-labeled compound .

Data Contradiction Analysis

Q. How can researchers address discrepancies in crystallographic data (e.g., bond lengths, dihedral angles) between similar imidazole derivatives?

- Methodology :

- Re-refinement : Re-analyze raw XRD data with updated software (e.g., SHELXL-2018) to correct systematic errors .

- Comparative Tables : Compile bond parameters (e.g., C–S bond: 1.76–1.82 Å in sulfonamides) from databases (CCDC, ICSD) to identify outliers .

- Temperature Effects : Account for data collection temperature (e.g., 100 K vs. 298 K) impacting thermal motion .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the compound’s cytotoxicity and therapeutic index?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.